molecular formula C7H6ClN B11743145 3-Chloro-2-vinylpyridine

3-Chloro-2-vinylpyridine

Cat. No.: B11743145
M. Wt: 139.58 g/mol
InChI Key: GOQOZEMYBLEYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are a class of heterocyclic compounds that have garnered significant attention in organic synthesis. rmit.edu.vneurekalert.org Their importance stems from the versatile reactivity imparted by the halogen substituent on the pyridine ring. The pyridine nucleus itself is a key structural motif in many biologically active compounds, and the presence of a halogen atom provides a reactive handle for a variety of chemical transformations. nih.govmountainscholar.org These transformations include nucleophilic aromatic substitution, cross-coupling reactions, and metalation, allowing for the introduction of a wide range of functional groups. eurekalert.orgnih.gov

This reactivity makes halogenated pyridines indispensable starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rmit.edu.vneurekalert.orgnih.gov The ability to selectively functionalize the pyridine ring at different positions is crucial for tuning the electronic and steric properties of the final molecule, thereby influencing its biological activity or material properties. mountainscholar.org

Importance of 3-Chloro-2-vinylpyridine in Contemporary Chemical Research

Within the broader class of halogenated pyridines, this compound stands out as a particularly valuable intermediate in modern chemical research. This bifunctional molecule possesses both a chloro substituent and a vinyl group, offering orthogonal reactivity that can be selectively addressed. The vinyl group is susceptible to a variety of reactions, including polymerization, hydrogenation, and addition reactions, while the chloro group can participate in cross-coupling and substitution reactions. rsc.org

This dual reactivity makes this compound a versatile precursor for the synthesis of complex substituted pyridines. smolecule.com For instance, the vinyl group can be used to build larger molecular scaffolds, while the chloro group allows for the late-stage introduction of diverse functionalities. This strategic advantage is highly sought after in medicinal chemistry and materials science for the development of new drugs and functional polymers. nih.gov

Scope and Research Objectives Pertaining to this compound

The primary objective of this article is to provide a detailed and scientifically accurate overview of this compound. The subsequent sections will delve into its chemical properties, including its molecular structure and spectroscopic data. Furthermore, various synthetic routes to this compound will be explored, highlighting the different methodologies employed for its preparation. The article will also discuss the diverse research applications of this compound, showcasing its utility as a key building block in the synthesis of more complex molecules. Finally, a compilation of all chemical compounds mentioned throughout the text will be provided for easy reference.

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-chloro-2-ethenylpyridine
CAS Number 204569-87-9
Molecular Formula C7H6ClN
Molecular Weight 139.58 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

3-chloro-2-ethenylpyridine

InChI

InChI=1S/C7H6ClN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2

InChI Key

GOQOZEMYBLEYEB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2 Vinylpyridine

Direct Synthesis Strategies for 3-Chloro-2-vinylpyridine

The direct synthesis of this compound can be approached through several strategic routes, encompassing both classical multistep sequences and modern catalytic reactions. These methods focus on constructing the molecule by forming the vinyl group on a pre-existing chloropyridine core or by introducing the chlorine atom onto a vinylpyridine scaffold.

Multistep synthesis provides a conventional and often reliable pathway to this compound. These routes typically involve the sequential modification of simpler, commercially available pyridine (B92270) derivatives.

One common strategy is the dehydration of a corresponding alcohol . This approach is analogous to the synthesis of similar compounds like 3-Bromo-2-vinylpyridine. The process would logically start with a precursor such as 3-chloropyridine (B48278). A hydroxyethyl (B10761427) group is first introduced at the 2-position to form 3-chloro-2-(1-hydroxyethyl)pyridine. The final step involves the catalytic dehydration of this alcohol, typically by heating with a dehydrating agent, to yield the target vinyl group.

Another powerful multistep method is the Wittig reaction . This approach would begin with the corresponding aldehyde, 3-chloro-2-formylpyridine. The aldehyde is then reacted with a phosphorus ylide, such as methylenetriphenylphosphorane, to form the carbon-carbon double bond, thus creating the vinyl substituent. A similar strategy has been outlined in patent literature for the synthesis of the isomeric 2-chloro-5-vinylpyridine (B115529) from 2-chloro-5-formylpyridine, demonstrating its industrial applicability. google.com

Modern catalytic systems offer elegant and efficient solutions for synthesizing substituted pyridines. Transition-metal-catalyzed cross-coupling reactions are at the forefront of these methodologies.

A prominent example is the Suzuki-Miyaura cross-coupling reaction . This method can be hypothetically applied to form this compound by reacting a dihalogenated pyridine, such as 2-bromo-3-chloropyridine, with a vinylboronic acid derivative in the presence of a palladium catalyst. This approach allows for the direct and selective formation of the vinyl group on the chlorinated pyridine ring.

Discussion of Multistep Synthesis Approaches

Continuous Flow Synthesis Techniques for Halogenated Vinylpyridines

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. nih.govresearchgate.net This technology has been successfully applied in complex, multistep syntheses that utilize halogenated vinylpyridines, including this compound, as key intermediates. nih.govresearchgate.net

A significant advancement in the use of halogenated vinylpyridines is their application in photoredox-catalysed hydroaminoalkylation (HAA) reactions performed under continuous flow conditions. nih.govuniqsis.com This methodology enables the automated synthesis of valuable scaffolds for drug discovery, such as tetrahydronaphthyridines (THNs). nih.govresearchsquare.comnih.gov

The process involves an annulative disconnection approach where the HAA of a halogenated vinylpyridine with a primary amine is followed by an intramolecular cyclization step. nih.govnih.gov In a specific application, this compound was used as the starting vinylpyridine to access 1,5-THN isomers. nih.gov The sequence began with a flow photoredox HAA reaction, which was then followed by a palladium-catalyzed Buchwald-Hartwig C–N coupling to complete the cyclization. nih.gov This stepwise synthesis, leveraging the reactivity of the chloro-substituent, demonstrates a highly modular approach to creating complex molecular architectures from simple starting materials. nih.gov

The table below summarizes the key steps in the synthesis of a 1,5-Tetrahydronaphthyridine derivative starting from this compound, as demonstrated in the literature.

StepReaction TypeReactantsKey ConditionsProductReported Yield
1Flow Photoredox HAAThis compound, Primary AlkylamineContinuous flow, Photoredox catalystγ-Pyridyl amine intermediate-
2C-N Couplingγ-Pyridyl amine intermediatePalladium catalyst (Buchwald-Hartwig)1,5-Tetrahydronaphthyridine47% (overall, 2 steps) nih.gov

Reactivity and Organic Transformations of 3 Chloro 2 Vinylpyridine

Reactivity Profile of 3-Chloro-2-vinylpyridine at the Vinyl Moiety

The vinyl group at the C2 position of the pyridine (B92270) ring is electronically activated, rendering it susceptible to a variety of addition reactions. The proximity to the electron-deficient pyridine nitrogen polarizes the carbon-carbon double bond, making the β-carbon atom electrophilic and prone to attack by nucleophiles.

Nucleophilic Additions to the Activated Vinyl Group

The vinyl group of 2-vinylpyridines readily undergoes conjugate or nucleophilic addition. wikipedia.org The electron-withdrawing character of the pyridine ring, enhanced by the adjacent chloro-substituent in this compound, facilitates the addition of a diverse range of nucleophiles across the double bond. This type of reaction is a cornerstone of its synthetic utility.

Research on analogous systems, such as 2-chloro-4-vinylpyrimidine, demonstrates that various N-, O-, and S-centered nucleophiles can selectively add across the vinyl function. mdpi.com For instance, treatment of vinyl-substituted N-heterocycles with amines, alcohols, or thiols under acidic or basic conditions yields the corresponding substituted ethyl-heterocycles. mdpi.comthieme-connect.com Thiophenols, for example, have been shown to react directly with 2-vinylpyridine (B74390) without the need for a catalyst, with the major product resulting from sulfur-centered nucleophilic attack. thieme-connect.com Similarly, radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines proceeds regioselectively to furnish (2-pyridinylethyl)phosphonites. researchgate.net

Nucleophile TypeExample NucleophileProduct TypeConditionsReference
Nitrogen Amines (e.g., N-methylpiperazine)2-(Heteroaryl)ethanamineAcidic or direct mdpi.com
Oxygen Alcohols (e.g., Methanol)2-(Heteroaryl)ethyl etherAcidic or basic wikipedia.orgthieme-connect.com
Sulfur Thiols (e.g., Benzyl mercaptan)2-(Heteroaryl)ethyl thioetherBasic thieme-connect.com
Phosphorus Bis(trimethylsiloxy)phosphine(2-Pyridinylethyl)phosphoniteRadical initiation researchgate.net

This table presents examples of nucleophilic additions to vinylpyridine systems, which are analogous to the expected reactivity of this compound.

Hydrofunctionalization Reactions of the Vinylpyridine Structure

Hydrofunctionalization, the formal addition of an H-X molecule across a double bond, is a powerful tool for installing functionality. For vinylpyridines, the regioselectivity of this process is heavily influenced by the electronic nature of the pyridine ring. While many hydrofunctionalization reactions of unactivated alkenes are known, specific examples for this compound are less common, but can be inferred from related structures.

Visible-light-mediated dual catalysis systems have been developed for the Markovnikov-selective intermolecular hydrofunctionalization of various alkenes, including styrenes and vinylpyridines, with nucleophiles like phenols and sulfonamides. researchgate.net Furthermore, hydrophosphination of 2-vinylpyridine has been achieved using phosphine (B1218219) (PH3) mediated by metal-amido complexes, although with some loss of chemoselectivity compared to styrene (B11656). nih.gov Another approach involves the photocatalytic hydroetherification of unactivated alkenes, where reactive alkoxy radicals are generated and add to substrates including pyridine derivatives. chemrxiv.org These methods highlight the potential for the controlled hydrofunctionalization of the vinyl group in this compound to generate a range of valuable products.

Cycloaddition Reactions and Stereochemical Control

The vinyl group of this compound can participate as a component in various cycloaddition reactions, providing access to complex polycyclic systems. The specific type of cycloaddition depends on the reaction partner and conditions.

[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. While electron-deficient dienes are typically required to react with vinylpyridines, these reactions provide a direct route to cyclohexene-fused pyridine systems.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions offer a pathway to five-membered heterocyclic rings. For example, pyridinium (B92312) ylides generated from the reaction of 2-vinylpyridine with chlorocarbenes can undergo intramolecular 1,5-dipolar cycloaddition to yield dihydroindolizine derivatives. clockss.org In other systems, titanium-catalyzed asymmetric [3+2] cycloadditions of cyclopropyl (B3062369) ketones with alkenes, including 2-vinylpyridine, have been studied to understand stereochemical outcomes. nih.gov

[2+2] Cycloadditions: The reaction of vinylpyridines with ketenes, such as dichloroketene (B1203229) generated in situ, can lead to the formation of cyclobutanone-fused pyridines through a [2+2] cycloaddition mechanism. diva-portal.org

Controlling the stereochemistry in these reactions is a key challenge. In the Ti-catalyzed [3+2] cycloaddition, mechanistic studies have shown that catalyst distortion plays a crucial role in dictating the stereochemical outcome of the products. nih.gov For other cycloadditions, the stereoselectivity is often governed by the specific transition state geometries, which can be influenced by the choice of catalyst, solvent, and temperature.

Transformations Involving the Pyridine Ring and Halogen Substituent

The chloro-substituent at the C3 position and the inherent reactivity of the pyridine ring allow for a range of functionalization reactions, most notably through metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose. organic-chemistry.org

Aryl chlorides, including chloropyridines, are effective substrates in Suzuki reactions, typically coupling with arylboronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov Research on 2,3,5-trichloropyridine (B95902) has shown that Suzuki coupling can occur regioselectively at the C2 position, demonstrating the reactivity of the C2-Cl bond. nih.gov This suggests that the C3-Cl bond in this compound would also be amenable to such transformations, allowing for the introduction of various aryl or alkyl groups. Ligand-free palladium systems, such as those using Pd(OAc)2 in aqueous media, have proven effective for the Suzuki coupling of chloropyridines. nih.govresearchgate.net The choice of palladium precursor, ligands, and reaction conditions can be tailored to optimize the coupling of a wide range of substrates, including sterically hindered aryl chlorides. researchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Example)ProductReference
Suzuki-Miyaura Arylboronic AcidPd(OAc)2, Na2CO3, H2O/DMF3-Aryl-2-vinylpyridine nih.gov
Suzuki-Miyaura Alkylboronic AcidPd(OAc)2/PCy33-Alkyl-2-vinylpyridine organic-chemistry.org
Suzuki-Miyaura Vinylboronic AcidPd2(dba)3/P(t-Bu)33,2'-Bivinylpyridine derivative organic-chemistry.org

This table illustrates potential Suzuki-Miyaura cross-coupling reactions based on established methods for chloropyridines.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Nucleus

The mechanism proceeds through an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comresearchgate.net The aromaticity is then restored upon elimination of the chloride ion. youtube.com 2-Chloropyridines are known to react significantly faster than their chlorobenzene (B131634) counterparts due to the stabilization of the anionic intermediate by the electronegative ring nitrogen. vaia.com A variety of nucleophiles, including amines and thiols (like glutathione), have been shown to displace the chlorine from 2-chloropyridine (B119429) derivatives. researchgate.net In the case of 2,3-dichloropyridine, reaction with hydrazine (B178648) hydrate (B1144303) results in selective substitution at the C2 position, indicating its higher reactivity, but also confirming the viability of SNAr on such systems.


Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the polymerization and copolymerization of the chemical compound This compound to construct the requested article.

Research and published studies extensively cover the polymerization behavior of related, unsubstituted monomers such as 2-vinylpyridine and 4-vinylpyridine, including their homopolymerization, copolymerization with various other monomers, and their application in controlled/living radical polymerization, anionic polymerization, and the synthesis of block and graft copolymers.

However, specific details pertaining to the homopolymerization characteristics, kinetic aspects of radical polymerization, analysis of side reactions, and copolymerization behavior (including controlled radical, anionic, and graft polymerization) for This compound are not available in the public domain or indexed research databases accessed.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided while focusing solely on "this compound". To do so would require speculation or extrapolation from related but distinct chemical compounds, which would not meet the required standards of scientific accuracy for this specific monomer.

Polymerization and Copolymerization Studies of 3 Chloro 2 Vinylpyridine

Structure-Property Relationships in 3-Chloro-2-vinylpyridine-Derived Polymers

The properties of polymers derived from this compound are dictated by the interplay between the polyvinyl backbone and the functional pendant group. The key structural features—the pyridine (B92270) ring, the chlorine atom at the 3-position, and the vinyl group at the 2-position—are expected to define the polymer's thermal, mechanical, and chemical characteristics.

The monomer itself, this compound, has been synthesized, and its propensity for polymerization has been noted in organic synthesis studies, where it has been observed to be particularly prone to extensive polymerization side reactions. researchgate.net This reactivity confirms its potential as a monomer for creating novel polymer architectures. researchgate.net

The structure of the resulting polymer, poly(this compound), would feature a carbon-chain backbone with 3-chloropyridyl groups attached to every other carbon atom. This structure would lead to several key properties:

Polarity and Solubility: The nitrogen atom in the pyridine ring can form hydrogen bonds, imparting a degree of polarity. This would likely make the polymer soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and lower alcohols, similar to its parent polymer, poly(2-vinylpyridine). polysciences.com

Thermal Properties: The rigidity of the pyridine ring would restrict the segmental motion of the polymer chains, likely resulting in a relatively high glass transition temperature (Tg). For comparison, the Tg of poly(2-vinylpyridine) is around 102-104°C. acs.org The addition of a chlorine atom could further increase the Tg due to increased intermolecular forces (dipole-dipole interactions) and chain stiffness.

Chemical Reactivity: The pyridine nitrogen provides a site for post-polymerization modification. It can be quaternized to create a polyelectrolyte or used to coordinate with metal ions. mdpi.com The chlorine atom, while less reactive than if it were on a benzene (B151609) ring due to the electron-withdrawing nature of the pyridine nitrogen, offers a potential site for nucleophilic substitution reactions, allowing for further functionalization.

Illustrative Properties of Vinylpyridine-Based Polymers

PropertyPoly(2-vinylpyridine)Expected Trend for Poly(this compound)
Glass Transition Temp. (Tg) ~104 °C acs.orgHigher due to increased polarity and steric hindrance
Solubility Soluble in lower alcohols, DMF, DMSO polysciences.comSimilar solubility profile in polar organic solvents
Reactivity Pyridine N for quaternization, metal coordination mdpi.comSimilar N reactivity; Cl atom for potential substitution

Note: This table is illustrative. Specific values for poly(this compound) are not available in the cited literature and are projected based on known chemical principles.

Advanced Material Applications

The unique combination of a reactive pyridine moiety and a chlorine substituent on the polymer backbone opens up possibilities for various advanced material applications.

Functional Coatings and Adhesives: Like poly(2-vinylpyridine), polymers of this compound could be used in specialty coatings and adhesives. polysciences.com The pyridine group promotes adhesion to acidic or polar substrates, while the polymer's film-forming capabilities would provide a protective layer. polysciences.com The chlorine atom could potentially enhance resistance to certain chemical environments.

Ion-Exchange Resins: Through quaternization of the pyridine nitrogen, the polymer can be converted into a cationic polyelectrolyte. These charged polymers are essential components of ion-exchange resins and membranes used in water purification and chemical separation processes. polysciences.com

Templates for Nanoparticle Synthesis: The ability of the pyridine nitrogen to coordinate with metal salts is a well-established property used in nanotechnology. mdpi.com Copolymers containing this compound could self-assemble into nanostructures (e.g., micelles or thin films) that can act as templates to organize and synthesize metal or metal oxide nanoparticles with controlled size and distribution.

High-Performance Thermosets: Vinylpyridine-based monomers have been incorporated into phthalonitrile (B49051) resins to create polymers with exceptional thermal stability (Tg > 400°C), high storage modulus, and low water uptake, suitable for applications in the aerospace and electronics industries. researchgate.net The inclusion of a chloro-functionalized vinylpyridine like this compound could be explored to further modify the curing behavior and final properties of such high-performance materials. researchgate.net

Precursors for Functional Materials: The chlorine atom serves as a handle for further chemical modification. This allows the polymer to be used as a precursor for creating even more complex functional materials, where new chemical groups with specific optical, electronic, or biological activities can be grafted onto the polymer backbone.

Potential Applications Based on Functional Groups

Functional GroupAssociated PropertyPotential Application
Pyridine Ring Metal Coordination, BasicityCatalysis, Nanoparticle Templates, Adhesion Promoter
Quaternized Pyridine Polyelectrolyte BehaviorIon-Exchange Membranes, Flocculants, Antistatic Coatings
Chlorine Atom Site for Nucleophilic SubstitutionPrecursor for Graft Copolymers, Modified Functional Surfaces
Polymer Backbone Film-Forming, Thermal StabilityHigh-Performance Coatings, Matrix for Composites

Note: This table outlines potential applications based on the chemical functionalities of the monomer. Development would require specific research and testing.

Catalytic Applications of 3 Chloro 2 Vinylpyridine and Its Derivatives

3-Chloro-2-vinylpyridine as a Ligand in Transition Metal Catalysis

The pyridine (B92270) moiety is a cornerstone in coordination chemistry, capable of forming stable complexes with a vast array of transition metals. The presence of both a vinyl group and a chlorine atom on the pyridine ring introduces electronic and functional modifications that can be harnessed to tune the properties of metal catalysts.

The primary route to forming metal complexes with this compound involves the coordination of the lone pair of electrons on the pyridine nitrogen atom to a Lewis acidic metal center. The synthesis typically involves the reaction of this compound with a suitable metal precursor, such as a metal halide or an organometallic complex, in an appropriate solvent.

The electron-withdrawing nature of the chlorine atom at the 3-position is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted 2-vinylpyridine (B74390). This modification would influence the strength of the metal-ligand bond, potentially affecting the stability and reactivity of the resulting complex. For instance, in palladium complexes that are active pre-catalysts for cross-coupling reactions, ligands like 3-chloropyridine (B48278) are often employed because they can be easily displaced to generate the catalytically active species. researchgate.net

Analogous to the reactivity of 2-vinylpyridine, cyclometalation is a potential coordination pathway. This involves the activation of a C-H bond on the vinyl group to form a stable five-membered ring structure incorporating the metal, the pyridine nitrogen, and a carbon from the vinyl group. Such cycloplatinated researchgate.netmdpi.com and cycloruthenated complexes have been synthesized from 2-vinylpyridine and often exhibit unique catalytic properties and enhanced stability.

A variety of complexes can be envisioned, as detailed in the table below, by reacting this compound with common transition metal precursors.

Hypothetical Complex Potential Metal Precursor Plausible Synthetic Method Potential Application Area
[PdCl₂(3-Cl-2-VP)₂]PdCl₂Ligand exchange with PdCl₂ in a non-coordinating solvent.Pre-catalyst for cross-coupling reactions (e.g., Suzuki, Heck).
[RhCl(COD)(3-Cl-2-VP)][RhCl(COD)]₂Dimer cleavage with the ligand in a solvent like dichloromethane.Hydroformylation, hydrogenation.
[RuCl₂(p-cymene)(3-Cl-2-VP)][RuCl₂(p-cymene)]₂Dimer cleavage with the ligand.Transfer hydrogenation, C-H activation.
[PtMe(3-Cl-2-VP-H)(PR₃)][PtMe(Cl)(DMSO)₂]C-H activation/cyclometalation followed by ligand exchange.Luminescent materials, catalysis.
3-Cl-2-VP = this compound; 3-Cl-2-VP-H = cyclometalated ligand

In a homogeneous catalytic cycle, ligands play a crucial role in modulating the steric and electronic environment of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. hrmrajgurunagar.ac.in A this compound ligand would participate primarily through its N-donor atom.

The general mechanism for a cross-coupling reaction, for example, involves steps of oxidative addition, transmetalation, and reductive elimination. The nature of the pyridine ligand affects the rates of these elementary steps. The reduced electron-donating ability of this compound could render the metal center more electrophilic, which may accelerate the oxidative addition step but potentially slow down the reductive elimination step.

Furthermore, the vinyl group is not always an innocent bystander. While it can enable post-complexation modification or immobilization, it could also interfere with the catalytic cycle through unwanted polymerization or by coordinating to the metal center, leading to catalyst inhibition or decomposition. However, in specific cases, the vinyl group itself can be a reactive handle, as demonstrated in the rhodium-catalyzed hydroalkylation of 2-vinylpyridine. arkat-usa.org

Design and Synthesis of this compound-Based Metal Complexes

Polymeric Materials Derived from this compound in Catalysis

The vinyl group of this compound allows for its conversion into polymeric materials via polymerization. These polymers, bearing pendant 3-chloro-2-pyridyl units, can serve as macromolecular ligands or supports for creating heterogeneous catalysts, which combine the high efficiency of homogeneous catalysts with the practical advantages of easy separation and recyclability. researchgate.net

Poly(this compound) can be synthesized through standard polymerization techniques. More commonly, vinylpyridines are co-polymerized with monomers like styrene (B11656) and divinylbenzene (B73037) to create cross-linked resins with controlled porosity, high surface area, and good mechanical and thermal stability. d-nb.info

These polymeric materials can be used as catalyst supports in several ways:

Immobilization of Metal Ions: The pyridine nitrogen atoms along the polymer backbone can act as binding sites to coordinate with and immobilize transition metal ions (e.g., Rh, Pd, Cu). These polymer-supported metal complexes can then be used in various catalytic reactions, such as hydroformylation and C-C coupling. d-nb.info

Stabilization of Metal Nanoparticles: The polymer matrix can serve as a support to stabilize metal nanoparticles, preventing their aggregation and maintaining their catalytic activity over multiple cycles. Poly(4-vinylpyridine) has been effectively used to support silver, gold, and palladium nanoparticles for reduction reactions. researchgate.net

Functional Handle for Further Modification: The chlorine atom on the pyridine ring within the polymer structure represents a functional site that could be modified through nucleophilic substitution reactions to introduce new functionalities or to fine-tune the electronic properties of the support.

The table below outlines potential applications of polymeric materials derived from this compound in heterogeneous catalysis.

Catalyst System Description Target Reaction Key Advantages
Pd/Poly(3-Cl-2-VP-co-DVB)Palladium nanoparticles supported on a cross-linked copolymer of this compound and divinylbenzene.Suzuki-Miyaura coupling, Heck coupling.Catalyst recyclability, low palladium leaching.
Rh-Poly(3-Cl-2-VP)Rhodium ions complexed to the pyridine units of the polymer.Hydroformylation of olefins.Facile separation of catalyst from products. d-nb.info
Cu@Poly(3-Cl-2-VP)Copper nanoparticles immobilized within a poly(this compound) matrix.Azide-alkyne cycloaddition (Click Chemistry).Use of a non-precious metal, catalyst stability. mdpi.com
Ir-Poly(3-Cl-2-VP)Iridium complex anchored to the polymer support.Selective hydrogenation of specific functional groups.High selectivity, reusability. google.com
DVB = Divinylbenzene

An example of catalysis involving a related compound is the selective hydrogenation of the vinyl group of 2-chloro-5-vinylpyridine (B115529) to 2-chloro-5-ethylpyridine (B134761) using specific iridium catalysts, highlighting how the pyridine and chloro functionalities can direct the outcome of a reaction on the vinyl group. google.com This suggests that catalysts designed with a poly(this compound) support could exhibit unique selectivities.

Advanced Characterization and Computational Investigations of 3 Chloro 2 Vinylpyridine

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is required for the unambiguous structural confirmation of 3-Chloro-2-vinylpyridine. Each technique provides unique and complementary information regarding the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the three protons of the vinyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the chlorine substituent, as well as the anisotropic effects of the aromatic ring. Based on data from analogous compounds like 2-vinylpyridine (B74390) and 3-chloropyridine (B48278), the predicted chemical shifts would appear in characteristic regions. chemicalbook.comchemicalbook.com The vinyl group typically presents a complex splitting pattern (ddx or amx system), with distinct signals for the geminal, cis, and trans protons. The pyridine ring protons would also show characteristic coupling patterns.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display seven unique signals, corresponding to the five carbons of the pyridine ring and the two carbons of the vinyl group. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C-3) would be significantly affected, as would the carbons adjacent to the nitrogen atom (C-2 and C-6). Data from related structures suggest the pyridine ring carbons would resonate between approximately 120 and 155 ppm, while the vinyl carbons would appear in the 115-140 ppm range. researchgate.netrsc.org

NucleusPositionPredicted Chemical Shift (ppm)Expected MultiplicityNotes
¹HPyridine H-4~7.4-7.6ddCoupling to H-5 and H-6
¹HPyridine H-5~7.8-8.0ddCoupling to H-4 and H-6
¹HPyridine H-6~8.5-8.7dCoupling to H-5
¹HVinyl CH=~6.8-7.0ddCoupling to geminal and cis protons
¹HVinyl =CH₂ (trans)~6.2-6.4ddCoupling to geminal and trans protons
¹HVinyl =CH₂ (cis)~5.5-5.7ddCoupling to geminal and cis protons
¹³CPyridine C-2~150-153sAttached to vinyl group
¹³CPyridine C-3~130-133sAttached to chlorine
¹³CPyridine C-4~138-140d-
¹³CPyridine C-5~122-124d-
¹³CPyridine C-6~148-150d-
¹³CVinyl -CH=~135-137d-
¹³CVinyl =CH₂~118-120t-

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the pyridine ring and the vinyl group. Key expected absorptions include C-H stretching from the aromatic ring and vinyl group (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹), and C=C stretching of the vinyl group (~1630 cm⁻¹). mdpi.com Out-of-plane C-H bending vibrations (~700-900 cm⁻¹) are also characteristic. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The C=C stretching of the vinyl group and the symmetric ring breathing mode of the pyridine ring would likely produce strong signals in the Raman spectrum. The complementarity with FTIR is valuable; for instance, vibrations that are weak in FTIR may be strong in Raman, and vice-versa.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic/Vinyl C-H Stretch3000 - 3100FTIR, Raman
Vinyl C=C Stretch~1630FTIR, Raman
Pyridine Ring C=C, C=N Stretch1400 - 1600FTIR, Raman
In-plane C-H Bend1000 - 1300FTIR
Out-of-plane C-H Bend700 - 900FTIR
Pyridine Ring Breathing~1000Raman (strong)
C-Cl Stretch600 - 800FTIR, Raman

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The calculated molecular weight of this compound (C₇H₆ClN) is approximately 139.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (roughly 3:1 ratio), the spectrum would exhibit two molecular ion peaks at m/z 139 (M⁺) and m/z 141 ([M+2]⁺), with a relative intensity ratio of approximately 3:1. nist.gov

Common fragmentation pathways would likely involve the loss of a chlorine atom (M⁺ - 35/37), leading to a fragment at m/z 104, or the loss of HCl, resulting in a fragment at m/z 103. Further fragmentation of the vinyl group or the pyridine ring would produce additional characteristic ions.

X-ray Diffraction for Solid-State Structures

While no crystal structure for this compound has been publicly reported, X-ray diffraction (XRD) on a single crystal would be the definitive method for determining its solid-state structure. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. scispace.com

If suitable crystals could be grown, XRD analysis would reveal the planarity of the pyridine ring and the orientation of the vinyl and chloro substituents relative to it. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as potential π-π stacking between pyridine rings or other non-covalent interactions, which are crucial for understanding the material's bulk properties.

Theoretical Chemistry and Mechanistic Studies

Computational methods, particularly Density Functional Theory, offer powerful predictive insights into the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a variety of molecular properties. researchgate.netresearchgate.netsci-hub.se

Key insights from DFT studies would include:

Optimized Molecular Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Vibrational Frequencies: Prediction of the theoretical IR and Raman spectra. Comparing these calculated frequencies with experimental spectra aids in the definitive assignment of vibrational modes. researchgate.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack), such as the nitrogen lone pair, and electron-deficient regions (positive potential, susceptible to nucleophilic attack), providing a guide to the molecule's reactive sites. researchgate.net

Calculated PropertyInformation Gained
Optimized GeometryPredicts bond lengths, bond angles, and dihedral angles.
Vibrational FrequenciesSimulates IR and Raman spectra to aid in peak assignment.
HOMO/LUMO EnergiesIndicates electron-donating/accepting ability and chemical stability.
Molecular Electrostatic Potential (MEP)Maps electron-rich and electron-poor regions to predict reactive sites.

Computational Modeling of Reaction Pathways and Kinetics

Computational chemistry, particularly through the application of quantum mechanical methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and kinetics associated with this compound. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of research on structurally analogous compounds—such as other substituted vinylpyridines and chloropyridines—provides a robust framework for predicting and understanding its reactivity. These computational investigations are crucial for mapping potential energy surfaces, identifying transition states, and calculating activation barriers, thereby offering deep insights into the factors that govern reaction outcomes.

The primary reactive sites of this compound—the chlorine-bearing carbon, the vinyl group, and the pyridine nitrogen—dictate the types of reactions it can undergo. Computational models are instrumental in exploring the competing pathways at these sites, including nucleophilic aromatic substitution (SNAr), cycloaddition reactions, and polymerization processes.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent makes the pyridine ring susceptible to nucleophilic attack. Computational studies on chloropyridines have shown that the position of the substituent significantly influences the reaction rate and regioselectivity. researchgate.net For this compound, computational models can predict the activation energies for nucleophilic substitution at the C2 and C6 positions. DFT calculations are employed to model the reaction pathway, which typically proceeds through a Meisenheimer complex intermediate. The stability of this intermediate and the associated transition states are calculated to determine the most favorable reaction pathway.

A multivariate linear regression model, developed for predicting the relative rates of SNAr reactions, utilizes computationally derived descriptors such as the electron affinity of the electrophile and the average molecular electrostatic potential (ESP) at the carbon undergoing substitution. nih.gov Such models can be applied to this compound to predict its reactivity with various nucleophiles.

Table 1: Illustrative Calculated Descriptors for SNAr Reactivity Prediction (Based on Analogous Systems)

Descriptor Value (Arbitrary Units) Significance
Electron Affinity (EA) High Indicates greater susceptibility to nucleophilic attack.
Average ESP at C-Cl Positive A more positive potential attracts nucleophiles.
LUMO Energy Low A lower LUMO energy suggests higher electrophilicity. nih.gov

This table is illustrative and based on general principles of SNAr reactivity modeling.

Cycloaddition Reactions of the Vinyl Group

The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions. Computational studies on vinylpyridines in [4+2] cycloaddition reactions have been conducted to understand the influence of Lewis acid catalysis and the position of the vinyl group on reactivity and selectivity. nih.govrsc.org DFT calculations can map the potential energy surface for the concerted, endo-cycloaddition pathway, which is often favored. researchgate.net These calculations reveal the geometries of the transition states and the activation barriers, explaining the observed stereoselectivity. researchgate.net For instance, the promotion of Diels-Alder reactions of vinylpyridines by Lewis acids like BF3 has been computationally investigated, showing a significant reduction in the activation barrier compared to the uncatalyzed thermal reaction. nih.govrsc.org

Table 2: Example of Calculated Activation Energies for a Diels-Alder Reaction (Vinylpyridine + Diene)

Reaction Pathway Catalyst Calculated ΔG‡ (kcal/mol) Reference
endo-Cycloaddition None (Thermal) ~32 nih.gov
endo-Cycloaddition BF3 ~29 nih.gov

Data is for a representative reaction between a vinylpyridine and a diene to illustrate the impact of catalysis as determined by computational methods.

Furthermore, 1,3-dipolar cycloaddition reactions represent another class of reactions for the vinyl group. DFT methods are extensively used to study the mechanisms and kinetic parameters of such reactions, helping to distinguish between different possible pathways, such as stepwise radical-mediated or concerted cycloadditions. rsc.orgmdpi.com

Polymerization Reaction Pathways and Kinetics

The vinyl group also allows this compound to act as a monomer in polymerization reactions. Computational studies have been instrumental in understanding the mechanisms of vinylpyridine polymerization. For example, DFT calculations have been used to investigate the stereoselective polymerization of 2-vinylpyridine catalyzed by yttrium complexes. rsc.org These studies elucidated the influence of ancillary ligands on the stereoselectivity by analyzing the energy barriers for isotactic and syndiotactic polymer chain growth. rsc.orgresearcher.life The calculations revealed that both steric and electronic effects of the catalyst system play a crucial role in determining the polymer's tacticity. rsc.org

Kinetic modeling of the polymerization process, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of 4-vinylpyridine, has also been developed and validated experimentally. acs.orgresearchgate.net These models, often based on a system of ordinary differential equations, can predict the evolution of monomer conversion and polymer molecular weight over time, which is essential for process optimization and scale-up. acs.orgresearchgate.net

Catalytic C-H Functionalization

Advanced computational studies have also explored the mechanisms of transition-metal-catalyzed C-H functionalization of the pyridine ring. For instance, the nickel-catalyzed alkenylation of pyridine has been theoretically investigated using DFT. acs.orgnih.gov These studies detailed the reaction mechanism, involving the coordination of a pyridine-Lewis acid adduct to the nickel catalyst, followed by rate-determining oxidative addition of a C-H bond, and subsequent C-C bond formation. acs.orgnih.gov The calculations explained the observed regioselectivity by analyzing the steric and electronic effects in the transition states for C-H activation at different positions of the pyridine ring. acs.orgnih.gov Such computational approaches could be extended to this compound to predict the outcomes of similar catalytic transformations.

Conclusion and Future Research Perspectives

Synthesis of 3-Chloro-2-vinylpyridine: Current State and Challenges

The synthesis of vinylpyridines, including this compound, presents distinct challenges, primarily related to the molecule's inherent reactivity. The vinyl group is highly susceptible to polymerization, which can significantly lower the yield of the desired monomer. Research on related vinylpyridines has highlighted that these monomers are particularly prone to extensive polymerization side reactions during synthesis and subsequent reactions. nih.gov

Current synthetic strategies for chloro-substituted vinylpyridines often involve multi-step processes. For instance, an analogous sequence for a related isomer involved a photoredox-catalysed hydroaminoalkylation (HAA) followed by a palladium-catalysed C–N bond formation to yield the final product. nih.gov General methods for producing such compounds can include the direct halogenation of a vinylpyridine precursor or specific vinylation reactions. smolecule.com However, controlling these reactions to prevent polymerization and ensure high regioselectivity remains a primary challenge.

Future research should focus on developing more robust and scalable synthetic routes that mitigate premature polymerization. This could involve the use of novel polymerization inhibitors, optimization of reaction conditions (such as temperature and solvent), and the exploration of continuous flow chemistry techniques. nih.gov Flow chemistry, in particular, may offer better control over reaction parameters, potentially minimizing side reactions and improving yields.

Table 1: Synthesis Challenges and Future Research Directions

Challenge Potential Future Research Direction
Unwanted Polymerization Development of more effective polymerization inhibitors; Optimization of reaction conditions (temperature, solvent); Use of continuous flow chemistry for better reaction control. nih.gov
Low Yields Exploration of alternative catalytic systems for higher efficiency and selectivity; Methodological studies to minimize by-product formation.

Advancements in the Reactivity of this compound

This compound is a versatile substrate for a variety of organic transformations, owing to its distinct reactive sites. The chlorine atom can be displaced via nucleophilic substitution, and it serves as a handle for cross-coupling reactions. nih.gov The vinyl group readily participates in addition and polymerization reactions. smolecule.com

Recent advancements have demonstrated its utility in complex molecular constructions. For example, it has been used as a key reactant in sequences involving photoredox-catalysed hydroaminoalkylation (HAA) followed by intramolecular C-N bond formation to construct spirocyclic tetrahydronaphthyridine (THN) scaffolds, which are valuable in drug discovery. nih.gov The compound's utility in established coupling reactions like the Suzuki, Heck, and Ullmann reactions further underscores its role as a versatile building block in synthetic organic chemistry. smolecule.com

Future research is expected to further expand the reaction scope of this compound. There is an opportunity to explore its participation in asymmetric catalysis to generate chiral molecules. Given the growing interest in covalent inhibitors in medicinal chemistry, the vinylpyridine moiety itself could be further investigated as a "tunable covalent warhead" for targeting specific proteins. nih.gov Additionally, studies on the conjugate addition of various nucleophiles to the vinyl group could unlock new pathways for functionalization. mdpi.com

Table 2: Key Reactions and Their Significance

Reaction Type Significance Reference
Palladium-Catalyzed C-N Coupling Enables the synthesis of complex nitrogen-containing heterocycles like THNs. nih.gov
Heck, Suzuki, Ullmann Reactions Forms new carbon-carbon bonds, allowing for the construction of biaryl compounds and other complex structures. smolecule.com
Hydroaminoalkylation (HAA) Provides a method for C-N bond formation and the introduction of amine functionalities. nih.gov
Polymerization The reactive vinyl group allows for the creation of specialty polymers. smolecule.com

| Nucleophilic Substitution | The chlorine atom can be replaced by various nucleophiles to introduce new functional groups. | |

Outlook for Polymer Science and Catalysis Involving this compound

The dual functionality of this compound makes it a compelling monomer for advanced polymer science and a versatile ligand or precursor in catalysis.

Polymer Science: The vinyl group allows this compound to act as a monomer or co-monomer in polymerization reactions. Its incorporation into polymers can introduce specific functionalities. The pyridine (B92270) nitrogen can be quaternized to create polyelectrolytes or ion-exchange resins, while the chloro group provides a site for post-polymerization modification. mdpi.comresearchgate.net Copolymers of this compound with monomers like styrene (B11656) or butadiene could lead to materials with tailored mechanical, thermal, and chemical properties, similar to established vinylpyridine-based terpolymers used as tire-cord binders. wikipedia.org The future in this area lies in synthesizing novel block copolymers and functional polymers where the specific placement of the chloro and pyridyl groups can be used to control the material's final properties for applications in nanotechnology and functional materials. mdpi.comnih.gov

Catalysis: The pyridine ring in this compound can coordinate with metal ions, making it a potential ligand for homogeneous catalysis. Its structure can be integrated into more complex ligand frameworks for various catalytic transformations. Furthermore, polymers derived from this monomer, particularly cross-linked poly(vinylpyridines), can serve as robust, recyclable supports for catalysts. researchgate.net Future work could focus on designing specific catalysts where the electronic effects of the chloro-substituent are harnessed to tune the catalytic activity and selectivity of a metal center. There is also potential in using polymers of this compound as "macro-ligands" in catalysis, combining the advantages of homogeneous and heterogeneous systems.

Interdisciplinary Research Opportunities

The unique chemical properties of this compound open doors to a wide range of interdisciplinary research fields.

Medicinal Chemistry and Pharmaceuticals: As a building block, it is a precursor for synthesizing complex heterocyclic compounds, which are staples in drug discovery. smolecule.comsmolecule.com Its role in the synthesis of spirocyclic THNs, a scaffold found in antagonists for receptors like MC4R, highlights its pharmaceutical relevance. nih.gov The vinylpyridine motif is also being actively investigated for developing targeted covalent inhibitors for enzymes like EGFR, presenting a significant opportunity for future drug design. nih.gov

Materials Science: The ability to form specialty polymers makes this compound a candidate for developing advanced materials. smolecule.com These could include functional coatings, membranes for separation processes, or nanostructured materials formed through the self-assembly of block copolymers. nih.govresearchgate.net The quaternization of the pyridine nitrogen could lead to materials with applications in sensors or as antimicrobial surfaces. mdpi.com

Agrochemicals: The pyridine ring is a common feature in many agrochemicals. This compound could serve as a key intermediate in the synthesis of new pesticides and herbicides. smolecule.com

Organic Electronics: The electropolymerization of vinylpyridine complexes to form conductive polymers has been demonstrated, suggesting that derivatives of this compound could be used to create materials for electronic applications, such as sensors or components in energy storage devices.

The continued exploration of this compound's synthesis, reactivity, and applications promises to yield significant advancements across these diverse scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-vinylpyridine, and what are the critical reaction parameters to consider?

  • Methodological Answer : The synthesis of this compound typically involves halogenation and functionalization of pyridine derivatives. For example, substitution reactions with reagents like sodium azide or potassium thiocyanate can introduce chloro or vinyl groups at specific positions. Reaction conditions such as temperature (e.g., reflux in ethanol or water), solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) significantly influence yield and purity. Characterization via NMR and X-ray crystallography is essential to confirm regioselectivity and structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, while single-crystal X-ray diffraction provides unambiguous bond-length and angle data. For example, hydrogen-bonding interactions and halogen packing (e.g., Cl⋯Cl interactions at 3.28 Å) can be resolved via crystallography. Mass spectrometry further validates molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of this compound in substitution and coupling reactions?

  • Methodological Answer : The chlorine atom at the 3-position is highly reactive toward nucleophilic substitution, enabling derivatization with amines or thiols. The vinyl group participates in Heck or Suzuki-Miyaura cross-coupling reactions using palladium catalysts, forming biaryl or styrene derivatives. Optimizing ligand systems (e.g., phosphine ligands) and base selection (e.g., K₂CO₃) minimizes side reactions like dehalogenation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions (e.g., moisture sensitivity, trace metal impurities). Systematic replication studies under inert atmospheres (argon/glovebox) and rigorous purification (e.g., column chromatography with silica gel or HPLC) are critical. Comparative analysis of by-products (e.g., via GC-MS) and kinetic studies (e.g., monitoring via in-situ IR) can identify competing pathways .

Q. What strategies optimize regioselectivity in functionalizing this compound for targeted bioactive molecules?

  • Methodological Answer : Directed ortho-metalation using strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-mediated C-H activation) can enhance selectivity. Computational modeling (DFT calculations) predicts electron density distributions at reactive sites, guiding reagent choice. For instance, trifluoromethyl groups at the 5-position (as in related pyridines) sterically hinder undesired substitution .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents like trifluoromethyl groups increase lipophilicity and metabolic stability, while chloro and vinyl groups modulate electron-withdrawing effects. In vitro assays (e.g., enzyme inhibition studies) combined with molecular docking simulations (using PyMol or AutoDock) correlate structural features with bioactivity. For example, imidazole-containing analogs show enhanced antimicrobial activity due to improved target binding .

Data-Driven Research Questions

Q. What computational tools are effective for predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA models reaction pathways, while machine learning platforms (e.g., Chemprop) analyze structure-activity relationships. These tools help prioritize synthetic routes with minimal experimental trial-and-error .

Q. How can researchers design experiments to validate mechanistic hypotheses for side reactions in this compound synthesis?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and trapping experiments (e.g., TEMPO for radical intermediates) isolate mechanistic steps. Kinetic isotope effects (KIE) and Eyring plots differentiate between concerted and stepwise mechanisms. For example, competing SN1/SN2 pathways in chloro-substituted pyridines can be distinguished via solvent polarity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.